7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
“7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H12Cl3NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, involves various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .Molecular Structure Analysis
Quinoline, a key component of this compound, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives are synthesized through various reactions, including the Gould–Jacob cyclization reaction . The carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Mechanism of Action
The exact mechanism of action of 7-Cl-2-Cl-3,8-DMQ-4-CC is not yet fully understood. However, it is thought to act by inhibiting the enzyme monoamine oxidase B, which is involved in the metabolism of certain neurotransmitters such as dopamine and serotonin. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Cl-2-Cl-3,8-DMQ-4-CC are not yet fully understood. However, it has been studied for its potential use in the treatment of certain types of cancer, as well as for its potential use in the treatment of certain types of inflammation. In addition, it has been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Cl-2-Cl-3,8-DMQ-4-CC in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, it has been studied for its potential use in drug discovery and development, as well as for its potential use in various biochemical and physiological applications. However, there are some potential limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it is not yet known whether it is safe for human use.
Future Directions
Future research on 7-Cl-2-Cl-3,8-DMQ-4-CC should focus on further elucidating its mechanism of action and determining its safety for human use. In addition, further research should be done to explore its potential use in the treatment of certain types of cancer, as well as its potential use in the treatment of certain types of inflammation and neurological disorders. Finally, further research should be done to explore its potential use in drug discovery and development.
Scientific Research Applications
7-Cl-2-Cl-3,8-DMQ-4-CC has been studied for its potential use in drug discovery and development, as well as for its potential use in various biochemical and physiological applications. It has been used as a starting material in the synthesis of various biologically active compounds. It has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase B, which is involved in the metabolism of certain neurotransmitters such as dopamine and serotonin, and is implicated in the pathogenesis of certain neurological disorders. It has also been studied for its potential use in the treatment of certain types of cancer, as well as for its potential use in the treatment of certain types of inflammation.
properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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